molecular formula C9H18ClNO2 B6244605 methyl 3-amino-3-cyclopentylpropanoate hydrochloride CAS No. 2408964-77-0

methyl 3-amino-3-cyclopentylpropanoate hydrochloride

Cat. No. B6244605
CAS RN: 2408964-77-0
M. Wt: 207.7
InChI Key:
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Description

Methyl 3-amino-3-cyclopentylpropanoate hydrochloride (MACP) is a cyclic organic compound that has been studied for its potential applications in scientific research. It is a derivative of propionic acid and has been used as a substrate for the synthesis of other compounds. MACP has been found to have a wide range of biochemical and physiological effects and is a valuable tool for laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclopentylpropanoate hydrochloride is not fully understood, but it is believed to interact with cell membranes and receptors in the body. It is thought to bind to certain proteins in the cell membrane and activate specific receptors, which then trigger a cascade of biochemical reactions. This cascade of reactions leads to the desired physiological effects of the compound.
Biochemical and Physiological Effects
methyl 3-amino-3-cyclopentylpropanoate hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, which means it can protect neurons from damage caused by certain drugs. Additionally, methyl 3-amino-3-cyclopentylpropanoate hydrochloride has been found to have anticonvulsant and anxiolytic effects, which means it can reduce seizures and anxiety.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-3-cyclopentylpropanoate hydrochloride is a valuable tool for laboratory experiments due to its wide range of biochemical and physiological effects. It is easy to synthesize and can be used in a variety of experiments. However, methyl 3-amino-3-cyclopentylpropanoate hydrochloride can be toxic at high concentrations and should be used with caution in laboratory experiments. Additionally, methyl 3-amino-3-cyclopentylpropanoate hydrochloride is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.

Future Directions

There are a number of potential future directions for the use of methyl 3-amino-3-cyclopentylpropanoate hydrochloride in scientific research. It could be used in the development of new drugs and pharmaceuticals, as it has a wide range of biochemical and physiological effects. Additionally, it could be used in the development of new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used in the development of new treatments for cancer and other diseases. Finally, methyl 3-amino-3-cyclopentylpropanoate hydrochloride could be used in the development of new diagnostic tests for diseases and conditions.

Synthesis Methods

Methyl 3-amino-3-cyclopentylpropanoate hydrochloride can be synthesized via a multi-step process using p-toluenesulfonyl chloride, propionic acid, and ammonium chloride as starting materials. First, the p-toluenesulfonyl chloride is reacted with propionic acid to form the intermediate, methyl 3-amino-3-cyclopentylpropanoate. This intermediate is then treated with ammonium chloride to form methyl 3-amino-3-cyclopentylpropanoate hydrochloride. The reaction is carried out in aqueous solution at room temperature and the product can be isolated using a simple filtration process.

Scientific Research Applications

Methyl 3-amino-3-cyclopentylpropanoate hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, such as peptides and amino acids. It has also been used as a starting material for the synthesis of pharmaceuticals and other drugs. Additionally, methyl 3-amino-3-cyclopentylpropanoate hydrochloride has been used in studies to investigate the effects of drugs on the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-3-cyclopentylpropanoate hydrochloride involves the reaction of cyclopentylmagnesium bromide with methyl acrylate followed by reduction of the resulting ester with lithium aluminum hydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "Methyl acrylate", "Lithium aluminum hydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether.", "Step 2: Methyl acrylate is added dropwise to a solution of cyclopentylmagnesium bromide in anhydrous ether at low temperature and the resulting mixture is stirred for several hours.", "Step 3: The reaction mixture is quenched with water and extracted with ether. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to obtain the crude ester.", "Step 4: The crude ester is dissolved in dry ether and added dropwise to a suspension of lithium aluminum hydride in dry ether at low temperature. The resulting mixture is stirred for several hours and then quenched with water.", "Step 5: The mixture is extracted with ether and the organic layer is dried over magnesium sulfate and concentrated under reduced pressure to obtain the crude alcohol.", "Step 6: The crude alcohol is dissolved in hydrochloric acid and the resulting mixture is stirred for several hours. The precipitated hydrochloride salt is filtered, washed with water, and dried to obtain the final product, methyl 3-amino-3-cyclopentylpropanoate hydrochloride." ] }

CAS RN

2408964-77-0

Product Name

methyl 3-amino-3-cyclopentylpropanoate hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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